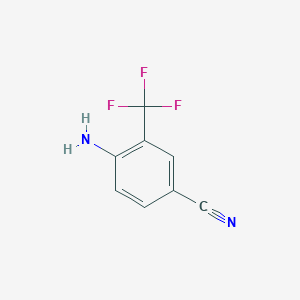

4-Amino-3-(trifluoromethyl)benzonitrile

Description

Properties

IUPAC Name |

4-amino-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-3-5(4-12)1-2-7(6)13/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLZJOBGDXBMBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381459 | |

| Record name | 4-AMINO-3-TRIFLUOROMETHYLBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327-74-2 | |

| Record name | 4-AMINO-3-TRIFLUOROMETHYLBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-3-(TRIFLUOROMETHYL)BENZONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-(trifluoromethyl)benzonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-(trifluoromethyl)benzonitrile is a key fluorinated building block in modern organic synthesis, primarily recognized for its role as a crucial intermediate in the production of high-value pharmaceuticals and agrochemicals. Its strategic substitution pattern, featuring an amine, a nitrile, and a trifluoromethyl group, imparts unique chemical reactivity and renders it a valuable precursor for complex molecular architectures. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, and its principal application in the synthesis of the non-steroidal anti-androgen drug, Bicalutamide. Furthermore, this guide elucidates the mechanism of action of Bicalutamide by detailing the androgen receptor signaling pathway it inhibits.

Chemical Properties and Data

This compound is a stable, crystalline solid at room temperature. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the benzene ring, impacting the reactivity of the amino and nitrile functionalities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 327-74-2 | [1] |

| Molecular Formula | C₈H₅F₃N₂ | [1] |

| Molecular Weight | 186.14 g/mol | [1] |

| Appearance | Light yellow to yellow to orange powder/crystal | |

| Melting Point | 61 - 68 °C | |

| Boiling Point | 100 °C at 0.1 mmHg | |

| Synonyms | 2-Amino-5-cyanobenzotrifluoride, 4-Cyano-2-(trifluoromethyl)aniline | [1] |

Table 2: Spectral Data for 4-Amino-2-(trifluoromethyl)benzonitrile (Isomer)

| Spectrum Type | Data | Source |

| ¹H NMR | Data available through PubChem, recorded on a BRUKER AC-300. | [2] |

| ¹³C NMR | Data available through ChemicalBook. | [3] |

| IR (FTIR) | KBr Wafer technique, data available on SpectraBase. | [2] |

| Mass Spec (GC-MS) | Top peaks at m/z 186, 139, 167. | [2] |

Experimental Protocols

The following protocols are based on established synthetic routes detailed in the patent literature. Standard laboratory safety procedures should be followed at all times.

Synthesis of this compound

A robust, three-step synthesis for this compound has been developed, starting from m-trifluoromethylfluorobenzene. The overall yield for this process is reported to be in the range of 73-75%, with a final product purity exceeding 99%.[4]

Step 1: Positional Bromination of m-Trifluoromethylfluorobenzene

This initial step involves the selective bromination of m-trifluoromethylfluorobenzene to yield 4-fluoro-2-trifluoromethyl bromobenzene.

-

Materials: m-Trifluoromethylfluorobenzene, glacial acetic acid, concentrated sulfuric acid, dibromohydantoin.

-

Procedure:

-

To a reaction vessel, add m-trifluoromethylfluorobenzene, glacial acetic acid, and concentrated sulfuric acid.

-

Heat the mixture to reflux with stirring.

-

Add dibromohydantoin portion-wise to the refluxing mixture.

-

Maintain the reaction at reflux for 5-7 hours.

-

After cooling, the reaction mixture is washed with an ice-water solution to quench the reaction and precipitate the product.

-

The crude 4-fluoro-2-trifluoromethyl bromobenzene is then isolated.

-

Step 2: Cyano Substitution

The second step is a nucleophilic substitution of the bromine atom with a cyanide group to form 4-fluoro-2-trifluoromethylbenzonitrile.

-

Materials: 4-fluoro-2-trifluoromethyl bromobenzene, quinoline, cuprous cyanide.

-

Procedure:

-

In a reaction vessel, dissolve 4-fluoro-2-trifluoromethyl bromobenzene in quinoline.

-

Add cuprous cyanide to the mixture.

-

Heat the reaction mixture to reflux and maintain for approximately 20-22 hours.

-

The product, 4-fluoro-2-trifluoromethylbenzonitrile, is isolated via steam distillation.

-

Step 3: Ammonolysis

The final step involves the substitution of the fluorine atom with an amino group to yield the target compound, this compound.

-

Materials: 4-fluoro-2-trifluoromethylbenzonitrile, ethanol, liquid ammonia, toluene.

-

Procedure:

-

Dissolve 4-fluoro-2-trifluoromethylbenzonitrile in ethanol in a sealed reaction vessel.

-

Introduce liquid ammonia into the solution.

-

Heat the sealed vessel to 120°C and maintain for 8-10 hours.[4]

-

After cooling, the crude this compound is obtained.

-

The crude product is then purified by recrystallization from toluene to yield the final product with high purity.[4]

-

Synthesis of Bicalutamide from this compound

This compound is a key starting material for the synthesis of the anti-cancer drug Bicalutamide. The synthesis involves the acylation of the amino group.

-

Materials: this compound, 2-acyloxy-2-methyl-3-(4-fluorophenylthio) propionic acid chloride, an organic or inorganic base (e.g., triethylamine, pyridine, or sodium carbonate), and a suitable solvent (e.g., toluene, ethyl acetate).

-

Procedure:

-

Dissolve this compound in a suitable anhydrous solvent.

-

Add a base to the solution.

-

To this mixture, add a solution of 2-acyloxy-2-methyl-3-(4-fluorophenylthio) propionic acid chloride.

-

The reaction is stirred at a temperature up to 100°C.

-

The resulting intermediate, N-[4-cyano-3-(trifluoromethyl)-phenyl-]-3-[4-fluorophenylthio]-2-acyloxy-2-methyl propionamide, is then hydrolyzed and oxidized to yield Bicalutamide.

-

Applications and Mechanism of Action

The primary application of this compound is as a key building block in the synthesis of pharmaceuticals, most notably the anti-androgen drug Bicalutamide, which is used in the treatment of prostate cancer. It also finds use in the synthesis of certain agrochemicals and advanced materials.

The therapeutic effect of Bicalutamide is achieved through the inhibition of the androgen receptor signaling pathway.

Androgen Receptor Signaling Pathway

Androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), play a crucial role in the growth and survival of prostate cancer cells. This signaling is mediated by the androgen receptor (AR), a ligand-activated transcription factor.

The key steps in the androgen receptor signaling pathway are as follows:

-

Ligand Binding: In the cytoplasm, androgens bind to the ligand-binding domain (LBD) of the androgen receptor.

-

Conformational Change and Dissociation: This binding induces a conformational change in the AR, causing it to dissociate from heat shock proteins (HSPs).

-

Dimerization and Nuclear Translocation: The activated ARs form homodimers and translocate into the nucleus.

-

DNA Binding: In the nucleus, the AR dimers bind to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

-

Gene Transcription: The AR-ARE complex recruits co-activator proteins, leading to the transcription of genes that promote cell proliferation, survival, and prostate-specific antigen (PSA) production.

Bicalutamide acts as a competitive antagonist of the androgen receptor. It binds to the LBD of the AR, preventing the binding of androgens. This inhibition blocks the downstream signaling cascade, ultimately leading to a reduction in prostate cancer cell growth and proliferation.

Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Synthetic workflow for this compound.

Caption: Synthesis of Bicalutamide from this compound.

Caption: Simplified Androgen Receptor Signaling Pathway and Bicalutamide's Mechanism of Action.

References

- 1. dev.klivon.com [dev.klivon.com]

- 2. 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Amino-2-(trifluoromethyl)benzonitrile(654-70-6) 13C NMR spectrum [chemicalbook.com]

- 4. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 4-Amino-3-(trifluoromethyl)benzonitrile: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Amino-3-(trifluoromethyl)benzonitrile, a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and material science sectors. Its unique molecular architecture, featuring an aniline backbone substituted with a nitrile and a trifluoromethyl group, makes it a valuable precursor for the synthesis of complex, high-value molecules.

Core Chemical and Physical Properties

This compound, also known by its synonyms 2-Amino-5-cyanobenzotrifluoride and 4-Cyano-2-(trifluoromethyl)aniline, is a light yellow to orange crystalline powder.[1][2][3] The presence of the trifluoromethyl group is crucial, as it often enhances the biological activity and lipophilicity of derivative compounds, making it a desirable feature in drug design.[1][2]

| Property | Value | Reference |

| CAS Number | 327-74-2 | [1][4] |

| Molecular Formula | C₈H₅F₃N₂ | [1][4] |

| Molecular Weight | 186.14 g/mol | [1][4] |

| Melting Point | 61 - 68 °C | [1] |

| Boiling Point | 100 °C at 0.1 mmHg | [1] |

| Appearance | Light yellow to yellow to orange powder/crystal | [1][2] |

| Purity | ≥ 98% (GC) | [1] |

| SMILES | Nc1ccc(cc1C(F)(F)F)C#N | [4] |

| IUPAC Name | This compound | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in various fields. One documented method involves a three-step synthesis starting from m-trifluoromethyl fluorobenzene. While specific, detailed, and publicly available experimental protocols are proprietary to manufacturers, the general synthetic route is outlined below.

General Synthetic Workflow

A common industrial synthesis route for a related isomer, 4-amino-2-(trifluoromethyl)benzonitrile, starts with m-trifluoromethyl fluorobenzene and proceeds through bromination, cyanation, and finally, ammonolysis. This process is illustrative of the chemistry involved in producing such fluorinated anilines.

Caption: General synthesis workflow for a 4-Amino-(trifluoromethyl)benzonitrile isomer.

Experimental Protocol: A Three-Step Synthesis (Illustrative)

The following protocol is a generalized representation based on patented industrial processes for a closely related isomer and should be adapted and optimized under controlled laboratory conditions.[5][6]

Step 1: Positional Bromination

-

Charge a reactor with m-trifluoromethylfluorobenzene, glacial acetic acid, and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux.

-

Add dibromohydantoin portion-wise over a period of 5-7 hours.

-

After the reaction is complete, cool the mixture and quench with an ice-water solution.

-

The resulting 4-fluoro-2-trifluoromethyl bromobenzene is then isolated.

Step 2: Cyanation

-

In a separate reactor, prepare a mixture of quinoline and cuprous cyanide.

-

Heat the mixture to reflux under stirring.

-

Slowly add the 4-fluoro-2-trifluoromethyl bromobenzene from the previous step.

-

Maintain the reflux for approximately 20-22 hours.

-

The product, 4-fluoro-2-trifluoromethylbenzonitrile, is isolated via steam distillation.

Step 3: Ammonolysis

-

Dissolve the 4-fluoro-2-trifluoromethylbenzonitrile in ethanol in a sealed pressure vessel.

-

Introduce liquid ammonia into the solution.

-

Heat the sealed vessel to around 120-122 °C and maintain for 8-10 hours.

-

After cooling, the crude product is obtained.

-

The final product, 4-Amino-2-(trifluoromethyl)benzonitrile, is purified by recrystallization from a solvent such as toluene to achieve a high purity of over 99%.[6]

Applications in Research and Development

This compound is a pivotal building block in the synthesis of various high-value compounds.

-

Pharmaceutical Development : It serves as a key intermediate in the synthesis of pharmaceuticals.[1] The trifluoromethyl group enhances biological activity, making it a valuable component in drugs targeting neurological disorders, inflammation, and cancer.[1][2] Notably, it is a starting material for the nonsteroidal antiandrogen bicalutamide, which is used in the treatment of prostate cancer.[7]

-

Agrochemicals : This compound is utilized in the formulation of modern pesticides and insecticides, contributing to crop protection and improved agricultural yields.[1]

-

Material Science : It is incorporated into polymers and coatings to improve their thermal stability and chemical resistance.[1]

Role in Biological Signaling Pathways

Derivatives of this compound are known to interact with key biological targets. The nitrile group, being an effective hydrogen bond acceptor, can mimic the carbonyl group of endogenous ligands. This property is exploited in the design of enzyme inhibitors and receptor antagonists.

Androgen Receptor Antagonism

In the case of bicalutamide, the molecule functions as an antagonist at the androgen receptor (AR). It competes with androgens like dihydrotestosterone (DHT) for binding to the AR, thereby preventing the receptor's activation and the subsequent transcription of androgen-responsive genes that drive prostate cancer cell growth.

Caption: Simplified pathway of Androgen Receptor antagonism by Bicalutamide.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Other nitrogen-containing heterocyclic derivatives synthesized from aminobenzonitriles have shown potential as inhibitors of Dipeptidyl Peptidase-4 (DPP-4).[8] DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. They work by blocking the DPP-4 enzyme, which inactivates incretin hormones like GLP-1 and GIP. By preserving incretin levels, these drugs enhance insulin secretion and suppress glucagon release in a glucose-dependent manner.

Caption: Mechanism of action for DPP-4 inhibitors in glucose homeostasis.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the hydrogen and carbon atoms in the molecule.

-

Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.[4]

-

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the characteristic functional groups present, such as the amine (N-H stretching), nitrile (C≡N stretching), and C-F bonds of the trifluoromethyl group.

-

Gas Chromatography (GC) : GC is often employed to determine the purity of the compound.[1]

This guide underscores the significance of this compound as a foundational element in the development of advanced chemical entities. Its versatile reactivity and the advantageous properties conferred by its functional groups ensure its continued importance in both academic research and industrial applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CAS Number 327-74-2 [klivon.com]

- 5. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 6. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 7. 4-Cyano-3-(trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 8. brieflands.com [brieflands.com]

physical and chemical properties of 4-Amino-3-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Amino-3-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its characteristics, outlines general experimental protocols, and discusses its role in the development of therapeutic agents.

Core Properties of this compound

This compound, with the CAS number 327-74-2 , is a substituted aromatic nitrile.[1][2][3][4][5][6][7][8][9] Its chemical structure, featuring an amino group, a nitrile group, and a trifluoromethyl group on a benzene ring, makes it a versatile building block in organic synthesis.[2][5][10][11] The trifluoromethyl group, in particular, can enhance the biological activity and lipophilicity of target molecules, making this compound a valuable precursor in drug discovery.[2][5][10][11]

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Appearance | Light yellow to yellow to orange powder/crystal | [2][3][5][11] |

| Melting Point | 61 - 68 °C | [2][3][5][11] |

| Boiling Point | 100 °C at 0.1 mmHg | [2][5][11] |

| Solubility | Information not readily available | |

| Storage Conditions | Store at 2 - 8 °C | [2][5][11] |

Chemical Properties

The chemical identity and properties of this compound are detailed in the following table.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅F₃N₂ | [1][2][4][5][6][7][9] |

| Molecular Weight | 186.14 g/mol | [1][2][4][5][6][7][9] |

| IUPAC Name | This compound | [1][9] |

| Synonyms | 2-Amino-5-cyanobenzotrifluoride, 4-Cyano-2-(trifluoromethyl)aniline | [2][3][5][9][11][12] |

| Purity | ≥ 98% (GC) | [2][5][11] |

| SMILES | Nc1ccc(cc1C(F)(F)F)C#N | [1][6][9] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not widely published. However, based on general organic chemistry principles and available information for structurally related compounds, the following sections outline plausible methodologies.

Synthesis

A general synthetic route to produce aminobenzonitriles with trifluoromethyl groups often involves a multi-step process starting from a substituted toluene or aniline. A potential, though not specifically documented for this isomer, synthetic workflow is presented below.

Purification

Purification of the crude product would typically be achieved through recrystallization or column chromatography.

Recrystallization Protocol:

-

Dissolve the crude solid in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, isopropanol, or toluene).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

Column Chromatography Protocol:

-

Prepare a slurry of silica gel in an appropriate non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with a solvent system of increasing polarity, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

Analytical Characterization

The structure and purity of this compound would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments, including the quaternary carbons of the nitrile and trifluoromethyl groups.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), the C≡N stretch of the nitrile group (around 2220-2260 cm⁻¹), and C-F stretches of the trifluoromethyl group (in the 1000-1400 cm⁻¹ region).

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Role in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably non-steroidal antiandrogen agents such as Bicalutamide.[1][4][9] Bicalutamide is used in the treatment of prostate cancer.

The general role of this compound in such syntheses is to provide the core aniline structure onto which further functionalities are built. The amino group serves as a reactive handle for amide bond formation or other coupling reactions.

While the precise synthetic route to Bicalutamide may vary, it generally involves the reaction of the amino group of a substituted aniline with a suitable acylating or alkylating agent.

Biological Context: Androgen Receptor Signaling Pathway

As an intermediate, this compound does not have a direct biological activity in a signaling pathway. However, the final product, Bicalutamide, is a potent antiandrogen. It functions by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR). This action blocks the downstream signaling cascade that promotes the growth of prostate cancer cells.

Conclusion

This compound is a chemical intermediate of significant interest to the pharmaceutical and agrochemical industries. Its well-defined physical and chemical properties, coupled with its synthetic versatility, make it a valuable precursor for the synthesis of complex, biologically active molecules. While detailed experimental protocols for this specific isomer are not extensively documented in public literature, established methods for related compounds provide a solid foundation for its synthesis, purification, and analysis. Its primary importance lies in its role as a key building block for drugs like Bicalutamide, which have a significant impact on treating diseases such as prostate cancer by modulating critical biological pathways.

References

- 1. 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. dev.klivon.com [dev.klivon.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthonix, Inc > 327-74-2 | this compound [synthonix.com]

- 7. 327-74-2 | 4-Amino-3-trifluoromethylbenzonitrile - Alachem Co., Ltd. [alachem.co.jp]

- 8. This compound | 327-74-2 [sigmaaldrich.cn]

- 9. This compound | CAS Number 327-74-2 [klivon.com]

- 10. Bicalutamide - Wikipedia [en.wikipedia.org]

- 11. chemimpex.com [chemimpex.com]

- 12. This compound | 327-74-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

4-Amino-3-(trifluoromethyl)benzonitrile CAS number 327-74-2

An In-depth Technical Guide to 4-Amino-3-(trifluoromethyl)benzonitrile (CAS 327-74-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its physicochemical properties, synthesis, analytical characterization, applications, and safety protocols, adhering to the highest standards of technical documentation for scientific professionals.

Chemical Identity and Properties

This compound is an aromatic organic compound characterized by the presence of amino, nitrile, and trifluoromethyl functional groups attached to a benzene ring. These features, particularly the electron-withdrawing trifluoromethyl group, enhance its lipophilicity and biological activity, making it a valuable building block in organic synthesis.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 327-74-2 | [1][2][3][4][5] |

| Molecular Formula | C₈H₅F₃N₂ | [1][3][5][6] |

| Molecular Weight | 186.14 g/mol | [1][2][3][5] |

| Appearance | Light yellow to yellow to orange powder or crystals.[1][2][7] | [1][2][7] |

| Melting Point | 60-68 °C | [1][2][4] |

| Boiling Point | 100 °C at 0.1 mmHg | [1][2][4] |

| Density | 1.38 g/cm³ | [5] |

| Solubility | Slightly soluble in water; soluble in organic solvents. | [5] |

| Purity | ≥98% (GC) | [1][2][7] |

Synonyms:

-

3-Trifluoromethyl-4-aminobenzonitrile[3]

Applications in Research and Development

This compound is a critical intermediate in the synthesis of a variety of target molecules, owing to its versatile reactivity.

-

Pharmaceutical Development: It is a well-established starting material in the synthesis of non-steroidal antiandrogen agents, most notably Bicalutamide.[3] Bicalutamide is a crucial medication in the treatment of prostate cancer. The unique trifluoromethyl group on the benzonitrile scaffold is key to the biological activity of the final drug product.[1][2] It is also explored in the development of anti-inflammatory agents and pharmaceuticals targeting neurological disorders.[1][2]

-

Agrochemicals: The compound is utilized in the formulation of advanced crop protection products, where it contributes to the efficacy of insecticides.[1][2]

-

Organic Synthesis: Its stability and the presence of reactive sites make it a valuable building block for creating complex molecular structures in various research and industrial applications.[1][2]

Synthesis and Purification

While various synthetic routes exist, a common industrial approach involves a multi-step process. A patented method highlights the use of m-trifluoromethyl fluorobenzene as a starting material. The final step typically involves an ammonolysis substitution reaction.

Experimental Protocol: Ammonolysis Substitution for Synthesis

This protocol is a generalized representation based on described synthetic processes.

-

Reaction Setup: A solution of 4-fluoro-2-trifluoromethylbenzonitrile is prepared in an appropriate solvent, such as ethanol, within a sealed pressure vessel.

-

Ammonolysis: Liquid ammonia is introduced into the vessel. The molar ratio of ammonia to the starting material is typically controlled (e.g., 1.5:1).

-

Reaction Conditions: The sealed vessel is heated to approximately 120°C and the reaction is allowed to proceed for several hours (e.g., 8-10 hours).

-

Work-up: After cooling, the reaction mixture contains the crude this compound.

-

Purification: The crude product is then purified, commonly through recrystallization from a suitable solvent like toluene, to yield the final product with high purity (e.g., >99%).

Caption: High-level workflow for the synthesis and quality control of the title compound.

Analytical Characterization

To ensure the identity and purity of this compound, several standard analytical techniques are employed.

Table 2: Analytical Methodologies

| Technique | Purpose | General Protocol |

| Gas Chromatography (GC) | Purity assessment | A sample is volatilized and injected into a capillary column. The components are separated based on their boiling points and interaction with the stationary phase. Purity is determined by comparing the peak area of the analyte to that of any impurities. |

| ¹H-NMR Spectroscopy | Structure confirmation | A sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a strong magnetic field. The resulting spectrum provides information on the number, environment, and connectivity of protons, confirming the molecular structure. |

| Mass Spectrometry (MS) | Molecular weight confirmation | The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This technique confirms the molecular weight of the compound (186.14 g/mol ).[3] |

Mechanism of Action (Relevance via Bicalutamide)

As an intermediate, this compound does not have a direct therapeutic mechanism of action. However, its most prominent derivative, Bicalutamide, functions as a non-steroidal anti-androgen (NSAA). It competitively inhibits the binding of androgens like testosterone and dihydrotestosterone (DHT) to the Androgen Receptor (AR). This action blocks the signaling pathway that promotes the growth of prostate cancer cells.

Caption: Inhibition of the Androgen Receptor (AR) pathway by Bicalutamide.

Safety and Handling

Proper handling of this compound is essential in a laboratory or industrial setting. The compound is classified as harmful and an irritant.

Table 3: Hazard and Safety Information

| Category | Information | Source(s) |

| Hazard Classification | Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritant 2; Eye Irritant 2; Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system). | [4] |

| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [4] |

| Storage Conditions | Store in a cool, well-ventilated area in a tightly closed container. It is sensitive to light and air; storage under an inert atmosphere (e.g., Argon) is recommended. Recommended storage temperature: +2°C to +8°C.[1][2][4] | [1][2][4] |

| Incompatibilities | Strong oxidizing agents, strong acids. | [4] |

| Decomposition | In combustion, emits toxic fumes of carbon oxides, nitrogen oxides, and hydrogen fluoride. | [4] |

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. For detailed experimental procedures and safety protocols, users should consult internal standard operating procedures and the latest safety data sheets.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CAS Number 327-74-2 [klivon.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. 4-amino-3-(trifluoromethyl) Benzonitrile - Cas No 327-74-2 | 98% Purity, Solid Appearance, Molecular Weight 186.1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 6. 327-74-2 | 4-Amino-3-trifluoromethylbenzonitrile - Alachem Co., Ltd. [alachem.co.jp]

- 7. This compound | CymitQuimica [cymitquimica.com]

The Emergence of a Key Building Block: An In-depth Technical Guide to 2-Amino-5-cyanobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-cyanobenzotrifluoride (also known as 4-Amino-2-(trifluoromethyl)benzonitrile), a pivotal intermediate in modern medicinal chemistry. While a singular "discovery" event for this compound is not clearly documented, its history is intrinsically linked to the development of fluorinated pharmaceuticals, particularly nonsteroidal antiandrogens. This document details its physicochemical properties, outlines key synthetic methodologies with experimental protocols, and elucidates its critical role in the synthesis of the widely-used prostate cancer drug, bicalutamide, and its interaction with the androgen receptor signaling pathway.

Introduction: A Historical Perspective

The precise first synthesis of 2-Amino-5-cyanobenzotrifluoride is not prominently recorded in scientific literature. Its emergence is best understood within the broader context of the growing importance of trifluoromethylated compounds in medicinal chemistry. The introduction of the trifluoromethyl (-CF3) group into aromatic rings became a significant strategy for enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.

The development of nonsteroidal antiandrogens in the latter half of the 20th century, aimed at treating prostate cancer, spurred the synthesis of various novel substituted anilines. A landmark 1988 paper in the Journal of Medicinal Chemistry by Tucker et al. detailed the synthesis and structure-activity relationships of a series of 2-hydroxypropionanilides as potent antiandrogens. This line of research ultimately led to the development of bicalutamide, for which 2-Amino-5-cyanobenzotrifluoride is a crucial starting material.[1] Its synthesis and utilization, therefore, became prominent with the industrial production of this important therapeutic agent.

Physicochemical Properties

2-Amino-5-cyanobenzotrifluoride is a white to off-white crystalline solid. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 327-74-2 | [2] |

| Molecular Formula | C₈H₅F₃N₂ | [3] |

| Molecular Weight | 186.13 g/mol | |

| Melting Point | 141-145 °C | |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Soluble in dichloromethane | [5] |

| Purity (typical) | ≥97% |

Synthesis and Experimental Protocols

Several synthetic routes for 2-Amino-5-cyanobenzotrifluoride have been developed, primarily driven by the demand for the production of bicalutamide. Below are detailed protocols for common synthetic approaches.

Multi-step Synthesis from m-Trifluoromethylfluorobenzene

A patented method describes a three-step synthesis starting from m-trifluoromethylfluorobenzene.[6][7]

Experimental Workflow:

Caption: Multi-step synthesis of 2-Amino-5-cyanobenzotrifluoride.

-

Step 1: Positional Bromination. m-Trifluoromethylfluorobenzene is reacted with dibromohydantoin in a mixture of glacial acetic acid and concentrated sulfuric acid under reflux to yield 4-fluoro-2-trifluoromethylbromobenzene.

-

Step 2: Cyano Group Replacement. The resulting brominated compound is heated with cuprous cyanide in quinoline. The product, 4-fluoro-2-trifluoromethylbenzonitrile, is isolated by steam distillation.

-

Step 3: Ammonolysis. 4-Fluoro-2-trifluoromethylbenzonitrile is dissolved in ethanol and heated with liquid ammonia in a sealed reactor to produce the final product, 2-Amino-5-cyanobenzotrifluoride. The crude product is then purified by recrystallization from toluene.

Alternative Synthesis via Sandmeyer-type Reaction

While not explicitly detailed for this specific molecule in the initial searches, a plausible and common method for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction. This would involve the diazotization of an appropriate aminobenzotrifluoride precursor followed by reaction with a cyanide salt.

Role in Drug Development: Synthesis of Bicalutamide and the Androgen Receptor Signaling Pathway

The primary significance of 2-Amino-5-cyanobenzotrifluoride lies in its role as a key starting material for the synthesis of bicalutamide, a nonsteroidal antiandrogen used in the treatment of prostate cancer.

Bicalutamide Synthesis Workflow:

Caption: Synthesis of Bicalutamide from 2-Amino-5-cyanobenzotrifluoride.

Androgen Receptor Signaling Pathway and Bicalutamide's Mechanism of Action:

Prostate cancer cell growth is often dependent on androgens, such as testosterone and dihydrotestosterone (DHT). These hormones bind to the androgen receptor (AR), a protein within the cell. This binding triggers a series of events that lead to the transcription of genes responsible for cell growth and proliferation.

Bicalutamide acts as a competitive antagonist of the androgen receptor. It binds to the same site on the AR as androgens but does not activate the receptor. This prevents the downstream signaling cascade, thereby inhibiting the growth of prostate cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. :: 4-Amino-2-(trifluoromethyl)benzonitrile | Cas no:654-70-6 | Svaklifesciences :: [svaklifesciences.com]

- 3. 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. 654-70-6 4-Amino-2-(trifluoromethyl)benzonitrile AKSci J90918 [aksci.com]

- 6. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 7. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

4-Cyano-2-(trifluoromethyl)aniline fundamental research

I have gathered a significant amount of information on 4-Cyano-2-(trifluoromethyl)aniline. I found its key physicochemical properties, including molecular weight, formula, and melting point, from various sources. I have also located several patents that describe its synthesis and its use in the production of bicalutamide, which will be very helpful for drafting the experimental protocols. The search results also provided safety information (handling, hazards) and some context on its application in synthesizing other biologically active molecules.

However, I still lack specific spectroscopic data (NMR, IR, MS) presented in a clear, consolidated format. While some search results mention the use of these techniques for characterization, they do not provide the actual spectra or detailed peak lists. Additionally, while the synthesis of bicalutamide is mentioned as a key application, a detailed, step-by-step protocol for the synthesis of 4-Cyano-2-(trifluoromethyl)aniline itself is not explicitly laid out in a single, easily digestible format. Finally, information regarding its direct biological mechanism of action or involvement in specific signaling pathways is still limited, as most of the biological context is related to the final products synthesized from it.

Therefore, I need to perform more targeted searches to fill these gaps before I can generate the comprehensive technical guide.I have gathered a good amount of information, but there are still some gaps to fill to create a comprehensive technical guide. I have found some physicochemical properties like molecular weight and formula, and I have identified its primary use in the synthesis of bicalutamide from several patents. I also found some safety data sheets.

However, I am still missing a consolidated table of all key physicochemical properties with specific values (e.g., melting point, boiling point, solubility from a reliable source). While I have found mentions of spectroscopic characterization (NMR, IR, MS), I haven't found the actual spectral data (chemical shifts, peak intensities, etc.) that I can tabulate.

For the experimental protocols, I have several patents that describe the synthesis of bicalutamide starting from 4-Cyano-2-(trifluoromethyl)aniline, and some that describe the synthesis of the aniline itself. I need to carefully extract and consolidate this information into a clear, step-by-step protocol for the synthesis and purification of 4-Cyano-2-(trifluoromethyl)aniline.

Regarding the biological activity and signaling pathways, the information is still indirect. The biological activity data found is for compounds synthesized from 4-Cyano-2-(trifluoromethyl)aniline, not for the compound itself. I need to search more specifically for any studies on the direct biological effects or mechanism of action of 4-Cyano-2-(trifluoromethyl)aniline.

Finally, I need to gather information to create the mandatory Graphviz diagrams. I can create a diagram for the synthesis pathway of bicalutamide and a general workflow for its use in drug discovery, but I need to ensure I have all the necessary steps and relationships from the literature.## A Fundamental Research Guide to 4-Cyano-2-(trifluoromethyl)aniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the fundamental research concerning 4-Cyano-2-(trifluoromethyl)aniline, a key intermediate in the pharmaceutical and materials science sectors. This document consolidates critical data on its physicochemical properties, detailed experimental protocols for its synthesis and purification, and its significant role in the development of therapeutic agents. Particular emphasis is placed on its application as a primary building block in the synthesis of the non-steroidal anti-androgen, bicalutamide. Furthermore, this guide outlines its involvement in the creation of novel compounds with potential antimicrobial, antimycobacterial, and anticancer activities. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting. The information is presented to support and guide further research and development involving this versatile chemical compound.

Introduction

4-Cyano-2-(trifluoromethyl)aniline, also known as 4-amino-2-(trifluoromethyl)benzonitrile, is an aromatic organic compound characterized by the presence of a cyano and a trifluoromethyl group attached to an aniline scaffold.[1][2] The unique electronic properties conferred by the electron-withdrawing trifluoromethyl and cyano groups make it a valuable precursor in the synthesis of complex organic molecules.[3] Its most prominent application is as a crucial starting material in the industrial synthesis of bicalutamide, a widely used non-steroidal anti-androgen for the treatment of prostate cancer.[2][4] Beyond this, its utility extends to the development of other biologically active molecules, including potential antimicrobial and anticancer agents.[5] This guide aims to provide a comprehensive resource for researchers by detailing its chemical and physical characteristics, providing explicit synthesis protocols, and exploring its applications in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Cyano-2-(trifluoromethyl)aniline is essential for its handling, reaction optimization, and analytical characterization. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-amino-2-(trifluoromethyl)benzonitrile | [1][6] |

| Synonyms | 4-Cyano-3-(trifluoromethyl)aniline, 5-Amino-2-cyanobenzotrifluoride | [1][6] |

| CAS Number | 654-70-6 | [1][2] |

| Molecular Formula | C₈H₅F₃N₂ | [1][2] |

| Molecular Weight | 186.13 g/mol | [1][6] |

| Appearance | White to off-white powder | |

| Melting Point | 141-145 °C | |

| Boiling Point | Not readily available due to decomposition at higher temperatures. | |

| Solubility | Soluble in organic solvents such as DMF, THF, and DMSO. Insoluble in water. | [7] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and purity assessment of 4-Cyano-2-(trifluoromethyl)aniline. The following table summarizes the expected spectroscopic data.

| Technique | Data | Reference(s) |

| ¹H NMR | Spectra available for similar trifluoromethyl aniline derivatives show aromatic protons in the range of δ 7.0-8.0 ppm and the amine protons as a broad singlet. For 4-methoxy-N-methyl-N-(trifluoromethyl)aniline, aromatic protons appear at δ 7.22-7.27 ppm and δ 6.93 ppm.[8] The specific shifts for 4-Cyano-2-(trifluoromethyl)aniline would need to be determined experimentally but are expected in similar regions. | [1][8] |

| ¹³C NMR | The ¹³C NMR spectrum of N-methyl-4-nitro-N-(trifluoromethyl)aniline shows the trifluoromethyl carbon as a quartet around δ 123.44 ppm (J = 257.7 Hz) and aromatic carbons between δ 121-150 ppm.[8] Similar patterns are expected for 4-Cyano-2-(trifluoromethyl)aniline, with the cyano carbon appearing around δ 115-120 ppm. | [1][8] |

| IR Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C-F stretching of the trifluoromethyl group (around 1100-1300 cm⁻¹). A reference spectrum shows N-H stretching at 3227 cm⁻¹, C≡N stretching at 2250 cm⁻¹, and C-F stretching at 1313 and 1222 cm⁻¹. | [1] |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at m/z = 186. The fragmentation pattern would likely involve the loss of HCN, CF₃, and other fragments. The NIST Mass Spectrometry Data Center provides data for 5-Amino-2-cyanobenzotrifluoride, showing a molecular ion at m/z 186 and major fragments at m/z 167, 139, and 119.[1] | [1] |

Experimental Protocols

Synthesis of 4-Cyano-2-(trifluoromethyl)aniline

A common synthetic route to 4-Cyano-2-(trifluoromethyl)aniline involves a two-step process starting from 2-trifluoromethylaniline: halogenation followed by cyanation.[7]

Step 1: Halogenation of 2-Trifluoromethylaniline

-

In a four-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 81g of 2-trifluoromethylaniline in an aprotic solvent such as DMF (170 mL).[7]

-

Cool the solution to below -15 °C.[7]

-

Slowly add a solution of a halogenating agent, such as 71.5g of dibromohydantoin, dissolved in 170 mL of DMF.[7]

-

Maintain the reaction temperature below -15 °C during the addition and continue to stir for 1 hour after the addition is complete.[7] The resulting product is 4-bromo-2-(trifluoromethyl)aniline.

Step 2: Cyanation of 4-Bromo-2-(trifluoromethyl)aniline

-

To the reaction mixture from Step 1, add 53g of cuprous cyanide (CuCN).[7]

-

Rapidly heat the mixture to 155-160 °C and maintain this temperature for 6 hours.[7]

-

After the reaction is complete, cool the mixture and remove the DMF by vacuum distillation.[7]

-

The crude product can be purified by extraction and distillation.[7]

Purification

-

To the residue from the cyanation reaction, add 660g of butyl acetate.[7]

-

Add a solution of 160g of ferric chloride and 50g of 36% hydrochloric acid in 240g of water.[7]

-

Separate the aqueous phase.[7]

-

Distill off the butyl acetate from the organic phase.[7]

-

The final product, 4-Cyano-2-(trifluoromethyl)aniline, is obtained by vacuum distillation of the residue.[7]

Applications in Drug Discovery

Synthesis of Bicalutamide

4-Cyano-2-(trifluoromethyl)aniline is a key precursor in the synthesis of Bicalutamide.[2] The general synthetic pathway involves the reaction of 4-Cyano-2-(trifluoromethyl)aniline with a suitable acylating agent.

A patent describes a process where 4-cyano-3-trifluoromethyl-aniline is reacted with 4-chloro-carbonyl-4-methyl-1,3,2-dioxathiolane-2-one in an inert solvent in the presence of a tertiary amine. The resulting intermediate is then hydrolyzed and further reacted to yield Bicalutamide.

Development of Other Bioactive Molecules

Research has demonstrated the utility of 4-Cyano-2-(trifluoromethyl)aniline in the synthesis of novel compounds with potential therapeutic applications. For instance, it has been used to create a series of s-triazine analogs that have shown promising antimicrobial, antimycobacterial, and anticancer activities.[5] These studies highlight the versatility of this aniline derivative as a scaffold for generating diverse chemical libraries for drug screening.

Biological Activity and Mechanism of Action

Currently, there is limited information available on the direct biological activity and mechanism of action of 4-Cyano-2-(trifluoromethyl)aniline itself. Its primary role in a biological context is as a synthetic intermediate. The biological activities observed are associated with the final drug molecules, such as bicalutamide, which acts as an androgen receptor antagonist.[4] Further research is required to investigate any intrinsic biological effects of 4-Cyano-2-(trifluoromethyl)aniline.

Safety and Handling

4-Cyano-2-(trifluoromethyl)aniline is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause an allergic skin reaction and damage to organs through prolonged or repeated exposure.

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.

Conclusion

4-Cyano-2-(trifluoromethyl)aniline is a fundamentally important building block in modern organic synthesis, particularly within the pharmaceutical industry. Its well-defined physicochemical properties and established synthetic routes make it a reliable precursor for the production of high-value compounds like bicalutamide. The ongoing exploration of its use in generating novel bioactive molecules underscores its potential for future drug discovery efforts. This technical guide serves as a foundational resource for researchers, providing essential data and protocols to facilitate further investigation and application of this versatile compound.

References

- 1. 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Cyano-3-(trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-cyano-3-(trifluoromethyl)aniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. CN1301965C - Prepn process of 2-trifluoromethyl-4-cyano aniline - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]

In-depth Technical Guide: 4-Amino-3-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive review of 4-Amino-3-(trifluoromethyl)benzonitrile, a key fluorinated building block in modern medicinal and materials chemistry. This document outlines its chemical and physical properties, detailed synthetic protocols, and its applications in the development of novel therapeutic agents and advanced materials.

Core Compound Properties

This compound (CAS Number: 327-74-2) is a versatile organic compound recognized for the strategic placement of its amino, cyano, and trifluoromethyl functional groups.[1][2] The trifluoromethyl group, in particular, significantly enhances the molecule's biological activity and lipophilicity, making it a valuable intermediate in drug discovery.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 327-74-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₅F₃N₂ | [2][3][5] |

| Molecular Weight | 186.14 g/mol | [1][3] |

| Appearance | Light yellow to orange powder/crystal | [1][3] |

| Melting Point | 61 - 68 °C | [1][3] |

| Boiling Point | 100 °C at 0.1 mmHg | [1][3] |

| Purity | ≥ 98% (GC) | [1][3] |

| Synonyms | 2-Amino-5-cyanobenzotrifluoride, 4-Cyano-2-(trifluoromethyl)aniline | [1][3] |

| Storage Conditions | 2 - 8 °C | [1][3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. One documented experimental protocol involves the amination of an aryl halide precursor.

Synthesis via Electrocatalytic Amination

A reported method for the synthesis of this compound involves the electrocatalytic amination of 4-bromo-3-(trifluoromethyl)benzonitrile.

Experimental Protocol:

-

Reactants and Reagents:

-

4-bromo-3-(trifluoromethyl)benzonitrile (1.0 equiv., 0.3 mmol, 75.0 mg)

-

Trimethylsilyl azide (TMSN₃) (2.0 equiv., 0.60 mmol)

-

Nickel(II) chloride dimethoxyethane complex (NiCl₂·DME) (15 mol%, 0.045 mmol)

-

2,2'-Bipyridine (bpy) (15 mol%, 0.045 mmol)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv., 0.60 mmol)

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (30 mol%)

-

Tetrabutylammonium bromide (TBAB) (1.0 equiv., 0.30 mmol)

-

Deionized water (10.0 μL)

-

N,N-Dimethylacetamide (DMA) (3.0 mL)

-

-

Apparatus:

-

Dried 25 mL reaction tube

-

Nickel (Ni) foil as both anode and cathode

-

Constant current source

-

-

Procedure:

-

To a dried 25 mL reaction tube, add 4-bromo-3-(trifluoromethyl)benzonitrile, TMSN₃, NiCl₂·DME, bpy, DBU, TEMPO, TBAB, and DMA.

-

Add 10.0 μL of deionized water to the mixture.

-

The reaction tube is equipped with nickel foils as both the anode and cathode.

-

The reaction is conducted under an argon atmosphere at 60 °C with a constant current of 3 mA for 10 hours.

-

Upon completion, the reaction mixture is diluted with 15 mL of water and extracted with ethyl acetate (3 x 15 mL).

-

The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under vacuum.

-

The crude product is purified by column chromatography on silica gel using a petroleum ether/ethyl acetate (PE/EA = 2:1) mixture as the eluent.

-

-

Yield: 54% (30.2 mg) of this compound as a yellow solid.

Diagram 1: Synthetic Workflow for this compound

Caption: Synthetic workflow for this compound.

Spectroscopic Data

The characterization of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.49 (d, J = 2.0 Hz, 1H), 7.37 (dd, J = 8.4, 2.0 Hz, 1H), 6.79 (d, J = 8.4 Hz, 1H), 4.25 (s, 2H). | |

| Mass Spectrometry (MS) | Data available upon request from suppliers. | [3] |

| Infrared (IR) Spectroscopy | Data available from suppliers. |

Applications in Research and Development

This compound serves as a critical starting material and intermediate in several areas of chemical and pharmaceutical research.

Pharmaceutical Development

This compound is a key building block in the synthesis of a variety of pharmaceuticals. The presence of the trifluoromethyl group often enhances biological activity.[1][3] Its derivatives are investigated for:

-

Anticancer Agents: The structural motif is utilized in the design of novel anticancer compounds.[1][3]

-

Anti-inflammatory Agents: It serves as a precursor for molecules with potential anti-inflammatory properties.[1][3]

-

Neurological Disorders: The unique electronic properties imparted by the trifluoromethyl group make it a valuable component in the development of therapies for neurological conditions.[1][3]

While specific quantitative biological data for direct derivatives of this compound is not widely published in readily accessible literature, the general importance of trifluoromethyl-containing anilines in medicinal chemistry is well-established. For instance, related structures are known to be involved in the development of non-steroidal anti-androgens.

Diagram 2: Logical Relationship of Applications

Caption: Key application areas of this compound.

Agrochemicals

In the field of agriculture, this compound is used in the formulation of effective pest control solutions, acting as a potent insecticide, which is crucial for crop protection.[1][3]

Materials Science

This chemical is incorporated into polymers and coatings to improve their thermal stability and chemical resistance, making it valuable in the production of durable materials.[1]

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery, agrochemical development, and materials science. Its unique trifluoromethyl group contributes to enhanced biological and physical properties in its derivatives. The synthetic protocol outlined provides a clear pathway for its preparation, and its versatile reactivity allows for the creation of complex molecular structures. Further research into novel derivatives of this compound is likely to yield new and improved therapeutic agents and advanced materials.

References

Spectroscopic and Synthetic Profile of 4-Amino-3-(trifluoromethyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthesis of 4-Amino-3-(trifluoromethyl)benzonitrile (CAS Number: 327-74-2). This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, with its trifluoromethyl group significantly influencing its biological activity.[1][2] This document is intended to serve as a comprehensive resource, presenting available spectroscopic data, detailed experimental protocols, and relevant structural information to support research and development activities.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to distinguish this compound from its isomer, 4-Amino-2-(trifluoromethyl)benzonitrile (CAS Number: 654-70-6), for which more extensive spectroscopic data is publicly available. The data presented here pertains specifically to the 3-trifluoromethyl isomer.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.55 | d | 8.4 | Aromatic CH |

| 7.37 | s | - | Aromatic CH |

| 6.81 | d | 8.4 | Aromatic CH |

| 4.45 | s | - | -NH₂ |

Source: Royal Society of Chemistry[3] Solvent: CDCl₃, Frequency: 400 MHz

Other Spectroscopic Data

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A reported method for the synthesis of this compound involves the amination of 4-bromo-3-(trifluoromethyl)benzonitrile.[3]

General Procedure:

-

To a dried 25 mL reaction tube, add 4-bromo-3-(trifluoromethyl)benzonitrile (75.0 mg, 0.3 mmol), TMSN₃ (trimethylsilyl azide, 0.60 mmol), NiCl₂·DME (nickel(II) chloride dimethoxyethane complex, 0.045 mmol), bpy (2,2'-bipyridine, 0.045 mmol), DBU (1,8-diazabicyclo[5.4.0]undec-7-ene, 0.60 mmol), TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl, 30 mol%), H₂O (10.0 μL), TBAB (tetrabutylammonium bromide, 0.30 mmol), and DMA (dimethylacetamide, 3.0 mL).

-

Electrolyze the mixture with a nickel anode and cathode at a constant current of 3 mA for 10 hours under an argon atmosphere at 60 °C.

-

After the reaction, dilute the mixture with 15 mL of water.

-

Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 2:1) to yield this compound as a yellow solid.[3]

Diagram of Synthetic Workflow:

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Amino-3-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Amino-3-(trifluoromethyl)benzonitrile. Due to the limited availability of public experimental data for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and analysis of substituent effects on the aromatic ring. This information is intended to serve as a valuable reference for researchers working with this and structurally related molecules in fields such as medicinal chemistry and materials science.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the protons on the aromatic ring and the amine group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are influenced by the electronic effects of the three substituents: the electron-donating amino (-NH2) group, and the electron-withdrawing trifluoromethyl (-CF3) and cyano (-CN) groups.

The predicted quantitative data for the ¹H NMR spectrum of this compound in a common NMR solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | 7.6 - 7.8 | d | ~8-9 | 1H |

| H-6 | 7.4 - 7.6 | dd | ~8-9, ~2 | 1H |

| H-2 | 6.8 - 7.0 | d | ~2 | 1H |

| -NH₂ | 4.0 - 6.0 | br s | - | 2H |

Note: The chemical shift of the -NH₂ protons is highly dependent on the solvent, concentration, and temperature, and it may appear as a broad singlet.

Molecular Structure and Proton Assignments

The structure of this compound with the assigned protons is illustrated below. This visualization aids in correlating the predicted spectral data with the specific protons in the molecule.

Caption: Molecular structure of this compound with proton assignments.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

-

The spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6-8 ppm to cover the aromatic and amine proton regions.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Analyze the chemical shifts, multiplicities, and coupling constants of the observed signals.

The workflow for this experimental protocol can be visualized as follows:

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

This guide provides a foundational understanding of the expected ¹H NMR spectrum of this compound. Experimental verification is recommended to confirm these predictions and to obtain precise data for specific experimental conditions.

Mass Spectrometry Analysis of 4-Amino-3-(trifluoromethyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Amino-3-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct mass spectral data for this specific isomer, this document leverages data from its regioisomer, 4-Amino-2-(trifluoromethyl)benzonitrile, and established principles of mass spectrometry to present a putative fragmentation pattern and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and drug development professionals in designing and interpreting mass spectrometry experiments for this and structurally related compounds.

Introduction

This compound (CAS No. 327-74-2) is a crucial building block in the pharmaceutical industry, notably in the development of treatments for neurological disorders, as well as anti-inflammatory and anti-cancer agents.[1] Its chemical structure, featuring an amino group, a trifluoromethyl group, and a nitrile moiety, imparts unique physicochemical properties that are advantageous for drug design. Accurate and reliable analytical methods are paramount for its characterization, and mass spectrometry stands out as a powerful tool for confirming its identity and purity.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₈H₅F₃N₂ |

| Molecular Weight | 186.14 g/mol |

| CAS Number | 327-74-2 |

| Synonyms | 4-Cyano-2-(trifluoromethyl)aniline |

Mass Spectrometry Analysis

Mass spectrometry is a cornerstone technique for the structural elucidation and quantification of this compound. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable ionization methods.

Electron Ionization (EI) Mass Spectrometry

EI-MS is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns.

The molecular ion peak [M]⁺• is expected at m/z 186 , corresponding to the molecular weight of the compound. Key fragmentation pathways likely include:

-

Loss of a fluorine atom (-F•): This would result in a fragment ion at m/z 167 .

-

Loss of hydrogen cyanide (-HCN): A common fragmentation for aromatic nitriles, leading to a fragment at m/z 159 .

-

Loss of the trifluoromethyl group (-•CF₃): This would produce a fragment at m/z 117 .

Table of Hypothesized EI-MS Fragmentation Data:

| m/z | Proposed Fragment | Putative Structure |

| 186 | [M]⁺• | [C₈H₅F₃N₂]⁺• |

| 167 | [M - F]⁺ | [C₈H₅F₂N₂]⁺ |

| 159 | [M - HCN]⁺• | [C₇H₅F₃N]⁺• |

| 117 | [M - CF₃]⁺ | [C₇H₅N₂]⁺ |

Below is a Graphviz diagram illustrating the proposed fragmentation pathway.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique, ideal for generating protonated molecules [M+H]⁺ with minimal fragmentation, which is useful for confirming the molecular weight of the analyte.

Expected ESI-MS Data:

| Adduct | m/z |

| [M+H]⁺ | 187.05 |

| [M+Na]⁺ | 209.03 |

| [M+K]⁺ | 224.99 |

Experimental Protocols

The following are generalized protocols for the analysis of this compound by GC-MS and LC-MS. Instrument parameters should be optimized for the specific system being used.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol Details:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Further dilute the stock solution to a working concentration of approximately 10 µg/mL with the same solvent.

-

-

GC Conditions:

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5ms or equivalent), is recommended.

-

-

MS Conditions (EI):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Electron Energy: 70 eV

-

Mass Scan Range: 50-300 amu

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

Protocol Details:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a mixture of acetonitrile and water (e.g., 50:50 v/v).

-

Dilute the stock solution to a working concentration of approximately 1 µg/mL using the mobile phase.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

-

-

LC Conditions:

-

Injection Volume: 5 µL

-

Column: A C18 reversed-phase column (e.g., 100 mm length x 2.1 mm ID, 2.6 µm particle size) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

Start with 10% B.

-

Linearly increase to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 10% B and equilibrate for 3 minutes.

-

-

-

MS Conditions (ESI):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Drying Gas (Nitrogen) Temperature: 300°C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

Mass Scan Range: 100-400 m/z.

-

Applications in Drug Development

The trifluoromethyl group in this compound significantly enhances lipophilicity and metabolic stability, making it a valuable precursor in drug synthesis.[1] Its presence can improve a drug candidate's ability to cross cell membranes and resist metabolic degradation, thereby prolonging its therapeutic effect. Mass spectrometry plays a critical role throughout the drug development process, from the initial identification and characterization of this intermediate to the analysis of its metabolites in preclinical and clinical studies.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. While a definitive experimental mass spectrum for this compound is not publicly available, the hypothesized fragmentation pattern, based on sound chemical principles and data from a close isomer, offers a reliable starting point for its identification. The detailed GC-MS and LC-MS protocols serve as practical templates for researchers to develop and validate their own analytical methods for this important pharmaceutical intermediate. As with any analytical procedure, optimization and validation are crucial for achieving accurate and reproducible results.

References

An In-Depth Technical Guide to the FT-IR Spectrum of 4-Amino-3-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Amino-3-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical synthesis. This document details the experimental protocol for obtaining the spectrum, presents the spectral data, and offers an in-depth interpretation of the characteristic vibrational modes.

Introduction

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring an amino group, a nitrile group, and a trifluoromethyl group on a benzene ring, gives rise to a unique and informative infrared spectrum. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint, allowing for the identification and structural elucidation of such compounds by probing their vibrational modes. Understanding the FT-IR spectrum of this molecule is crucial for its synthesis, quality control, and the development of new chemical entities.

Experimental Protocol

A detailed methodology for obtaining the FT-IR spectrum of solid this compound is provided below. This protocol is a synthesized representation of standard laboratory practices.

Objective: To obtain a high-quality FT-IR transmission spectrum of solid this compound.

Method: Potassium Bromide (KBr) Pellet Method

Materials and Equipment:

-

This compound (solid, finely ground)

-

FT-IR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR spectrometer

-

Spatula

-

Desiccator

Procedure:

-

Sample Preparation:

-

Gently grind a small amount (approximately 1-2 mg) of this compound into a fine powder using a clean, dry agate mortar and pestle.

-

Add approximately 100-200 mg of desiccated FT-IR grade KBr to the mortar.

-

Thoroughly mix the sample and KBr by gentle grinding until a homogenous mixture is obtained.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet-forming die.

-

Place the die into a hydraulic press.

-